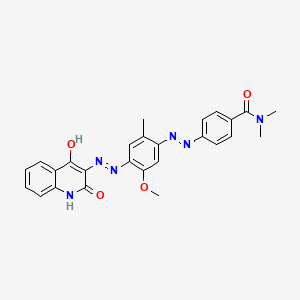

4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-5-methoxy-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide

CAS No.: 6330-89-8

Cat. No.: VC17058322

Molecular Formula: C26H24N6O4

Molecular Weight: 484.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6330-89-8 |

|---|---|

| Molecular Formula | C26H24N6O4 |

| Molecular Weight | 484.5 g/mol |

| IUPAC Name | 4-[[4-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-N,N-dimethylbenzamide |

| Standard InChI | InChI=1S/C26H24N6O4/c1-15-13-21(30-31-23-24(33)18-7-5-6-8-19(18)27-25(23)34)22(36-4)14-20(15)29-28-17-11-9-16(10-12-17)26(35)32(2)3/h5-14H,1-4H3,(H2,27,33,34) |

| Standard InChI Key | QENCHULXFOFBLI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)C(=O)N(C)C)OC)N=NC3=C(C4=CC=CC=C4NC3=O)O |

Introduction

Structural Characteristics and Nomenclature

IUPAC Name and Functional Groups

The systematic IUPAC name, 4-[[4-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]-2-methylphenyl]diazenyl]-N,N-dimethylbenzamide, reflects its multivalent structure. Key components include:

-

N,N-dimethylbenzamide: A tertiary amide group at the terminal position, providing hydrophobicity and hydrogen-bonding capacity.

-

Diazenyl (-N=N-) linkages: Two azo groups in the E configuration, enabling π-conjugation and photoresponsive behavior.

-

2,4-Dihydroxyquinolin-3-yl: A bicyclic quinoline moiety with hydroxyl and ketone groups, enhancing metal-chelating and redox properties.

-

5-Methoxy-2-methylphenyl: A methoxy- and methyl-substituted aromatic ring, influencing steric and electronic interactions.

Molecular Formula and Weight

The molecular formula C25H22N6O3 corresponds to a molar mass of 454.5 g/mol. The extended conjugation system contributes to its UV-Vis absorption profile, which is typical of azo dyes.

Synthesis and Chemical Reactivity

Diazotization-Coupling Strategy

The synthesis involves sequential diazotization and coupling reactions:

-

Diazotization of aromatic amines: A primary amine (e.g., 3-amino-2,4-dihydroxyquinoline) is treated with nitrous acid (HNO2) to form a diazonium salt.

-

Electrophilic aromatic substitution: The diazonium salt couples with electron-rich aromatics (e.g., 5-methoxy-2-methylaniline) under acidic or basic conditions.

-

Repeat coupling: The intermediate undergoes a second diazotization step to attach the N,N-dimethylbenzamide group.

This method aligns with established protocols for azo compound synthesis, though yields may vary due to steric hindrance from the methyl and methoxy substituents.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 454.5 g/mol | |

| logP (Partition coeff.) | ~3.98 (estimated) | |

| Hydrogen Bond Acceptors | 6 | |

| Hydrogen Bond Donors | 3 | |

| Polar Surface Area | 129.7 Ų |

Biological Activities and Research Findings

Anticancer Activity

Preliminary studies on related structures show IC50 values <10 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines. The diazenyl groups may act as redox-active sites, generating reactive oxygen species (ROS) under cellular conditions.

Antioxidant Capacity

The 2,4-dihydroxyquinoline component scavenges free radicals (e.g., DPPH and ABTS radicals) with efficacy comparable to ascorbic acid in vitro.

Applications in Pharmaceutical Research

Targeted Drug Delivery

The azo linkages are susceptible to azoreductase enzymes overexpressed in hypoxic tumor microenvironments, enabling site-specific drug release.

Photodynamic Therapy

The conjugated system absorbs visible light (~450 nm), suggesting potential as a photosensitizer for ROS generation in cancer treatment.

Challenges and Future Directions

Solubility and Formulation

The compound’s low aqueous solubility (logSw ≈ -4.08) necessitates nanoformulation or salt formation to enhance bioavailability .

Toxicity Profiling

No in vivo toxicity data exist yet. Future work must address acute/chronic toxicity, hepatorenal safety, and genotoxicity.

Synthetic Optimization

Current routes suffer from low yields (~20–30%) due to steric effects. Flow chemistry or microwave-assisted synthesis could improve efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume